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molecular formula C12H12FNO2 B3021251 ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate CAS No. 16382-19-7

ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

Cat. No. B3021251
M. Wt: 221.23 g/mol
InChI Key: KLUPNBFUMHAPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638512B2

Procedure details

To a mixture of 4-fluoro-phenylamine (9 g, 81 mmol), concentrated hydrochloric acid (20.4 mL), and water (35.1 mL) was added sodium nitrite (6.3 g, 89.1 mmol) dissolved in water (7.8 mL). In a separate flask ethyl 2-ethylacetoacetate (14.4 g, 89.1 mmol) in ethanol (63.6 mL) at 0° C. was treated with potassium hydroxide (5.1 g, 89.1 mmol) in water (7.5 mL) and ice and the above solution added. The pH of the reaction was adjusted to 5-6 and the reaction stirred at 0° C. for 3 hours and then stored in the freezer overnight. The reaction was then extracted with ethyl acetate (100 mL) and the organics washed with saturated brine solution (100 mL), dried with anhydrous magnesium sulfate. Most of the solvent was removed in vacuo before it was added dropwise to a 14.5% ethanolic solution of hydrochloric acid (70 mL) at 78° C. Heating was continued for 2 hours. The solvent was removed in vacuo and the residue treated with dichloromethane (300 mL) and water (100 mL). The organic layer was washed with saturated sodium chloride (200 mL), dried over sodium sulfate and concentrated in vacuo. Purification on a short wash column (silica gel, 25% ethyl acetate/hexane) gave ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate as a white solid. MS (ES) m/z 220.0
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Name
Quantity
35.1 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
63.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.Cl.N([O-])=O.[Na+].[CH2:14]([CH:16](C(C)=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH3:15].[OH-].[K+]>O.C(O)C>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:8][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:14]2[CH3:15] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N
Name
Quantity
20.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
35.1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)C
Name
Quantity
5.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
63.6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
7.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the above solution added
CUSTOM
Type
CUSTOM
Details
stored in the freezer overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
the organics washed with saturated brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo before it
ADDITION
Type
ADDITION
Details
was added dropwise to a 14.5% ethanolic solution of hydrochloric acid (70 mL) at 78° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
was continued for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with dichloromethane (300 mL) and water (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification on
WASH
Type
WASH
Details
a short wash column (silica gel, 25% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2C(=C(NC2=CC1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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